5-エチル-3-(ピリジン-2-イル)イソキサゾール-4-カルボン酸

説明

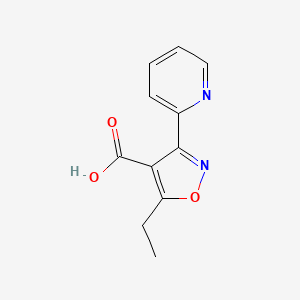

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬と開発

5-エチル-3-(ピリジン-2-イル)イソキサゾール-4-カルボン酸に見られるようなイソキサゾール環は、その薬理学的特性により、医薬品化合物に多く見られます 。この化合物は、抗癌剤、抗菌剤、抗炎症作用など、さまざまな生物学的活性を示すため、新規医薬品の開発において重要な部分となり得ます。ピリジンとの構造的類似性は、さまざまな生物学的標的に作用する分子を設計するための貴重な足場となります。

金属フリー合成経路

イソキサゾール環系は、医薬品化学における重要な足場であり、このような化合物の金属フリー合成経路の開発は非常に興味深いことです 。5-エチル-3-(ピリジン-2-イル)イソキサゾール-4-カルボン酸は、重金属の使用を避ける環境に優しい戦略によって合成することができ、毒性と環境への影響を軽減します。

抗癌研究

官能基化されたイソキサゾール足場は、抗癌研究において有望です。 問題の化合物は、癌に対する治療効果が知られている化合物のクラスであるHDAC阻害剤として作用する可能性があります .

抗菌および抗微生物活性

イソキサゾール誘導体は、抗菌および抗微生物特性で知られています。 そのため、5-エチル-3-(ピリジン-2-イル)イソキサゾール-4-カルボン酸は、さまざまな細菌および微生物株に対する有効性を調査することができ、感染症の分野に貢献する可能性があります .

抗炎症作用

イソキサゾール誘導体の抗炎症作用は、慢性炎症性疾患の治療のための候補としています。 このような化合物の抗炎症プロファイルに関する研究は、関節炎や喘息などの疾患に対する新しい治療法の開発につながる可能性があります .

神経疾患

イソキサゾール環を含む化合物は、GABAA受容体アゴニストであるムシモールなど、中枢神経系に作用する薬物に見られます 。これは、5-エチル-3-(ピリジン-2-イル)イソキサゾール-4-カルボン酸は、神経疾患の治療における潜在的な用途について調査することができることを示唆しています。

作用機序

Target of Action

The primary targets of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid are yet to be identified. These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

The mode of action of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid Isoxazoles are generally synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two mechanisms have been proposed for this reaction: a pericyclic cycloaddition reaction via a concerted mechanism and a step-by-step mechanism through diradical intermediate formation .

Biochemical Pathways

The biochemical pathways affected by 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid Isoxazoles are known to be involved in various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid . For instance, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . This suggests that light exposure could potentially affect the stability and efficacy of the compound.

生物活性

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by the presence of one nitrogen and one oxygen atom in a five-membered aromatic structure. Its molecular formula is with a molecular weight of approximately 218.21 g/mol. The structural composition includes:

- Ethyl group at the 5-position

- Pyridin-2-yl group at the 3-position

- Carboxylic acid functional group at the 4-position

This unique combination of substituents enhances its potential for various biological interactions and applications in pharmaceuticals.

Biological Activities

Research indicates that 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid exhibits several notable biological activities:

Antimicrobial Activity

Studies suggest that this compound displays antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

In vitro assays have demonstrated significant anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity positions it as a promising candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Specific mechanisms include the induction of apoptosis in cancer cells and inhibition of tumor growth in various cancer models. Further research is necessary to elucidate these mechanisms and assess efficacy in clinical settings.

The biological effects of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid are thought to arise from its interactions with specific molecular targets such as enzymes and receptors. The isoxazole ring can act as a bioisostere for other functional groups, allowing modulation of biological pathways. For instance, it may inhibit cyclooxygenases (COX) involved in inflammatory responses, thereby reducing inflammation .

Comparative Analysis with Related Compounds

A comparative analysis highlights how 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid stands out among structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoxazole | Basic isoxazole ring | Limited activity |

| 3-Methylisoxazole | Methyl substitution at 3-position | Moderate activity |

| Pyridin-2-carboxylic acid | Carboxylic acid derivative | Antimicrobial properties |

| 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid | Ethyl and pyridine substituents on isoxazole | Broad spectrum: antimicrobial, anti-inflammatory, anticancer |

The distinct combination of substituents on the isoxazole ring enhances its interactions with biological targets, potentially leading to novel therapeutic agents.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against MRSA strains, demonstrating significant inhibition compared to standard antibiotics. This suggests its potential as an alternative treatment for resistant bacterial infections .

- Anti-inflammatory Mechanisms : In vitro studies using human macrophages showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key markers of inflammation. These findings support its use in developing anti-inflammatory therapies .

- Anticancer Activity : In a recent investigation, derivatives of this compound were tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

特性

IUPAC Name |

5-ethyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-5-3-4-6-12-7/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWDKVZIUXBCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。